(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide
CAS No.:
Cat. No.: VC13466018
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O |
|---|---|
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-methylpyrrolidin-3-yl)butanamide |
| Standard InChI | InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16(10-4-5-10)11-6-7-15(3)8-11/h9-12H,4-8,14H2,1-3H3/t11?,12-/m0/s1 |
| Standard InChI Key | RXWBCVMMDVDYHM-KIYNQFGBSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(C2)C)N |
| SMILES | CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide features a stereospecific (S)-configuration at the alpha-carbon of the butyramide backbone. Its structure integrates:
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A cyclopropyl group attached to the amide nitrogen, contributing to steric hindrance and metabolic stability .
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A 1-methylpyrrolidin-3-yl substituent on the adjacent nitrogen, introducing a rigid, bicyclic motif that influences receptor binding.
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A branched alkyl chain (3-methylbutyramide) that enhances lipophilicity and potential blood-brain barrier permeability.
The molecular formula is C₁₄H₂₇N₃O, with a molecular weight of 253.39 g/mol . The stereochemistry is critical; enantiomeric forms exhibit distinct pharmacological profiles due to differential target interactions .
Physicochemical Characteristics
Key properties include:
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the amide and amine functionalities, but limited aqueous solubility (logP ≈ 1.8) .
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Stability: The cyclopropyl ring confers resistance to oxidative degradation, while the tertiary amide bond enhances hydrolytic stability under physiological conditions.
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Crystallinity: Exhibits polymorphic behavior, with Form I (melting point 148–150°C) being the most thermodynamically stable .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence emphasizing stereocontrol:
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Chiral Pool Strategy: Starting from L-valine, the alpha-amino group is protected via Boc-activation, followed by amide coupling with cyclopropylamine using EDCl/HOBt.
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Pyrrolidine Introduction: The 1-methylpyrrolidin-3-yl group is introduced via reductive amination of pyrrolidin-3-one with methylamine, followed by N-alkylation using a brominated intermediate.
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Deprotection and Purification: Acidic cleavage of the Boc group yields the free amine, purified via chiral HPLC to >99% enantiomeric excess .
Critical Optimization Parameters:
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Reaction temperature (0–25°C) to minimize racemization.
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Solvent selection (e.g., DCM for coupling, MeOH for reductions) to enhance yields.
Reactivity Profile
The compound participates in reactions typical of secondary amines and amides:
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Acylation: The free amine undergoes acetylation with acetic anhydride, producing derivatives for prodrug strategies.
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Ring-Opening: The cyclopropyl ring reacts with electrophiles (e.g., halogens) under radical conditions, enabling structural diversification .
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Oxidation: The pyrrolidine nitrogen is susceptible to oxidation by mCPBA, forming N-oxide metabolites with altered pharmacokinetics.
Biological Activity and Mechanism of Action
Pharmacological Targets
The compound demonstrates high affinity for central nervous system (CNS) receptors, particularly:
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Serotonin 5-HT₁A receptors (Kᵢ = 12 nM), implicated in anxiolytic and antidepressant effects.
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Dopamine D₂ receptors (Kᵢ = 34 nM), suggesting potential antipsychotic applications .
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Sigma-1 receptors (Kᵢ = 8 nM), which modulate ion channels and neuroprotection.
Mechanistic Insights
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Receptor Modulation: The pyrrolidine moiety engages in hydrogen bonding with Asp116 in the 5-HT₁A receptor, while the cyclopropyl group occupies a hydrophobic pocket, stabilizing the active conformation.
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Metabolic Effects: Inhibits monoamine oxidase A (MAO-A) at IC₅₀ = 1.2 μM, prolonging synaptic serotonin levels.
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Neuroprotection: Reduces glutamate-induced excitotoxicity in cortical neurons by 62% at 10 μM, mediated by sigma-1 receptor activation.
In Vivo Efficacy:
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In murine models, oral administration (10 mg/kg) reduced immobility time in the forced swim test by 45%, comparable to fluoxetine.
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Showed 30% inhibition of capsaicin-induced pain responses, indicating analgesic potential.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing selective 5-HT₁A agonists. Structural analogs with fluorinated cyclopropyl groups exhibit improved bioavailability (F = 78% vs. 52% for parent compound) .
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Prodrug Design: Acylated derivatives demonstrate prolonged half-life (t₁/₂ = 8.2 h vs. 2.5 h) in rat plasma.
Neuropharmacology
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Tool Compound: Used to elucidate sigma-1 receptor dynamics in neurodegenerative models. Prevents Aβ₄₂-induced synaptic loss in hippocampal slices by 40% at 5 μM.
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Behavioral Studies: Microinjection into the basolateral amygdala (0.1 μg) attenuates fear conditioning responses, implicating 5-HT₁A in emotional memory.
Comparison with Structural Analogues
Unique Advantages of Target Compound:
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Balanced 5-HT₁A/sigma-1 polypharmacology for multimodal CNS effects.
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Optimal logD (1.5) for CNS penetration without excessive plasma protein binding.
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